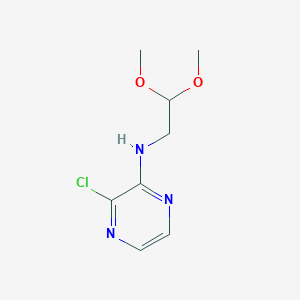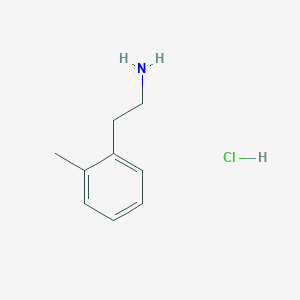
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties and reactivity
Wirkmechanismus
Target of Action
The primary targets of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications . They have been found to exhibit activity against various diseases, including cancer and HIV .
Mode of Action
The exact mode of action of This compound It is known that naphthyridines interact with biological targets in a way that leads to their pharmacological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of This compound Naphthyridines are known to have a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,7-diaminopyridine derivatives with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions include heating the mixture to a specific temperature and maintaining an acidic environment to facilitate the formation of the naphthyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Large-scale reactors are used to handle the chemical reactions, and purification techniques such as recrystallization or chromatography are employed to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions are facilitated by the presence of electron-rich double bonds.
Major Products Formed: The reactions of this compound yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products are valuable in further chemical synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives have shown promise in treating various diseases, and ongoing research aims to develop new therapeutic agents based on this compound.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: A structurally related compound with similar reactivity and applications.
1,6-Naphthyridine: Another closely related compound with applications in medicinal chemistry.
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride: A chlorinated derivative with distinct chemical properties.
Uniqueness: 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride stands out due to its specific structural features and reactivity profile
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMZQMWBCSRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856830 | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338707-67-7 | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)


![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)


![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)
